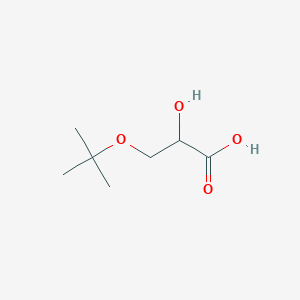

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Description

BenchChem offers high-quality (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMIPPITFFHKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS 1258418-91-5 properties

Technical Monograph: (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid Advanced Chiral Synthon for Ether Lipids and Peptidomimetics

Executive Summary

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS 1258418-91-5) is a high-value chiral building block belonging to the class of protected glyceric acid derivatives . It serves as a critical "stereochemical anchor" in the synthesis of complex pharmaceutical intermediates, particularly ether-linked lipids for RNA delivery systems (LNPs) and peptidomimetics (protease inhibitors).

Its structural core—a propanoic acid backbone with a defined (R)-hydroxyl center and a bulky tert-butoxy ether tail—provides two distinct technical advantages:

-

Orthogonal Protection: The tert-butyl ether is stable under basic and nucleophilic conditions (unlike esters), allowing selective manipulation of the carboxylic acid and secondary hydroxyl groups.

-

Stereochemical Fidelity: It introduces a pre-defined chiral center (

), eliminating the need for late-stage resolution in convergent synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 1258418-91-5 |

| IUPAC Name | (2R)-3-[(2-methylpropan-2-yl)oxy]-2-hydroxypropanoic acid |

| Molecular Formula | C |

| Molecular Weight | 162.18 g/mol |

| Stereochemistry | (R)-Enantiomer (ee > 98%) |

| Physical State | Viscous Colorless Oil or Low-Melting Solid |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic Acid) |

| Key Functional Groups | Carboxylic Acid (C1), Secondary Alcohol (C2), tert-Butyl Ether (C3) |

Synthetic Utility & Mechanism

The utility of CAS 1258418-91-5 lies in its ability to function as a glycerol surrogate . In lipid synthesis, it replaces the glycerol backbone to create non-hydrolyzable ether linkages at the sn-3 position, improving the metabolic stability of the resulting lipid nanoparticle (LNP) components in vivo.

Mechanistic Pathway: Orthogonal Coupling

The compound possesses three reactive sites with distinct reactivities:

-

Carboxylic Acid (C1): Ready for amide coupling (EDC/NHS) or esterification (Steglich).

-

Secondary Hydroxyl (C2): Nucleophilic, but sterically hindered; requires activation or specific catalysts for functionalization.

-

tert-Butyl Ether (C3): Chemically inert to base/reduction; acid-labile (cleavable by TFA).

Diagram 1: Chemo-Selective Synthetic Workflow This diagram illustrates how the molecule is used to build complex scaffolds while preserving stereochemistry.

Caption: Step-wise functionalization strategy exploiting the orthogonal stability of the C3-tert-butoxy group.

Experimental Protocols

Protocol A: Quality Control (Chiral Purity Analysis)

Objective: Validate the enantiomeric excess (ee%) of the starting material before use in GMP synthesis.

-

Sample Preparation: Dissolve 5 mg of CAS 1258418-91-5 in 1 mL of Isopropanol:Hexane (10:90).

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA ensures the acid remains protonated for sharp peak shape.

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 210 nm.

-

Acceptance Criteria: Major peak (R-isomer) > 98.0% area; Minor peak (S-isomer) < 2.0%.

Protocol B: General Steglich Esterification (Lipid Synthesis)

Objective: Coupling the acid to a long-chain alcohol to form a lipid tail.

Reagents:

-

CAS 1258418-91-5 (1.0 eq)

-

Long-chain Alcohol (e.g., Octadecanol) (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve CAS 1258418-91-5 and the alcohol in anhydrous DCM (0.1 M concentration).

-

Catalyst Addition: Add DMAP in one portion. Cool the mixture to 0°C.

-

Coupling: Add DCC dropwise (dissolved in minimal DCM) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO

, and brine. -

Purification: Dry over Na

SO

Critical Handling & Stability Data

-

Hygroscopicity: The free acid is hygroscopic. Store in a desiccator at -20°C.

-

Acid Sensitivity: The tert-butyl ether is acid-labile . Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Stability Window: Stable in dilute acid (pH > 3) for short durations. Rapidly hydrolyzes in neat TFA.

-

-

Racemization Risk: Low. The alpha-proton is less acidic than in amino acids, but prolonged exposure to strong base (e.g., NaH, LDA) could induce racemization via enolization. Use mild bases (DIPEA, Pyridine).

Synthesis Pathway (Origin)

Understanding the origin of the material is crucial for assessing impurity profiles. The standard industrial route utilizes the Chiral Pool (D-Serine) to guarantee stereopurity.

Diagram 2: Industrial Synthesis from D-Serine

Caption: Synthesis via diazotization of D-Serine ensures high enantiomeric excess (ee) by retaining the chiral center.

References

-

Fluorochem. (R)-3-(tert-butoxy)-2-hydroxypropanoic acid Product Sheet. Retrieved from

-

PubChem. (R)-3-Tert-butoxy-2-hydroxypropanoic acid (CID 11332642).[1] National Library of Medicine. Retrieved from [1]

-

Frontiers in Bioengineering. Production of 3-Hydroxypropanoic Acid. Discusses the platform utility of the hydroxy-propanoic backbone. Retrieved from

-

ChemicalBook. CAS 1258418-91-5 Technical Specifications. Retrieved from

Sources

(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid structure

Technical Whitepaper: (2R)-2-Hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic Acid

Subtitle: Strategic Utilization of O-tert-Butyl-D-Glyceric Acid as a Chiral Synthon in Drug Discovery

Executive Summary & Chemical Identity

Compound: (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Common Names: (R)-3-tert-butoxy-2-hydroxypropanoic acid; O-tert-butyl-D-glyceric acid.[1]

CAS Registry Number: 1258418-91-5 (Specific Enantiomer)

Molecular Formula: C

This guide details the synthesis, characterization, and application of (2R)-2-hydroxy-3-tert-butoxypropanoic acid , a critical chiral building block.[1] Structurally, it is the tert-butyl ether of D-glyceric acid.[1] It serves as a robust, non-hydrolyzable isostere for serine residues in peptidomimetics and a chiral scaffold for nucleoside phosphonate antivirals. Its value lies in the (2R) stereocenter, which is derived from the "chiral pool" (typically D-Serine), and the acid-labile yet base-stable tert-butyl protecting group.[1]

Synthetic Architecture & Process Chemistry

The most reliable route to high-enantiopurity alpha-hydroxy acids from amino acids is Diazotization .[1] While direct alkylation of D-glyceric acid is possible, it often suffers from poor regioselectivity (primary vs. secondary alcohol competition).[1]

Therefore, the industry-standard protocol utilizes O-tert-butyl-D-serine as the precursor.[1] This ensures the ether linkage is established before the stereocenter is manipulated, preventing racemization.

The Mechanism: Retention of Configuration

A common misconception is that substitution of the diazonium group proceeds via a standard

-

Diazotization: Sodium nitrite/acid converts the amine to a diazonium salt (

).[1] -

Neighboring Group Participation: The adjacent carboxylate oxygen attacks the alpha-carbon, displacing nitrogen and forming a transient three-membered alpha-lactone (Inversion #1).[1]

-

Hydrolysis: Water attacks the alpha-lactone at the chiral center, opening the ring (Inversion #2).[1]

-

Result: Double inversion = Retention of the original (R) configuration.

Visualization of the Pathway

Figure 1: Mechanistic pathway for the conversion of O-tBu-D-Serine to the target hydroxy acid, highlighting the double-inversion mechanism that preserves stereochemistry.[1]

Validated Experimental Protocol

Objective: Synthesis of (2R)-3-tert-butoxy-2-hydroxypropanoic acid from O-tert-butyl-D-serine.

Reagents:

-

O-tert-butyl-D-serine (1.0 equiv)[1]

-

Sodium Nitrite (

, 1.5 equiv)[1] -

Sulfuric Acid (

) or Acetic Acid (glacial)[1]

Step-by-Step Methodology:

-

Solubilization: In a three-neck round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve O-tert-butyl-D-serine (e.g., 10g) in

(100 mL). Cool the solution to 0°C using an ice/salt bath.-

Why: Low temperature prevents thermal decomposition of the diazonium intermediate into carbocations that would lead to elimination products (alkenes) or racemization.[1]

-

-

Diazotization: Dissolve

in a minimal amount of water.[1] Add this solution dropwise to the reaction flask over 60 minutes, maintaining the internal temperature below 5°C. -

Reaction: Allow the mixture to stir at 0°C for 3 hours, then slowly warm to room temperature (25°C) and stir overnight (12h).

-

Checkpoint: The reaction is complete when gas evolution ceases and TLC/LC-MS indicates consumption of the starting amino acid.

-

-

Quenching & Extraction: Saturate the aqueous solution with solid NaCl (salting out). Extract the product with Ethyl Acetate (

).[1] -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. The resulting oil typically crystallizes upon standing or can be recrystallized from Hexane/EtOAc.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the "Chiral Pool" transfer, the following data must be verified.

| Metric | Expected Observation | Validation Logic |

| Singlet at | Confirms integrity of the tert-butyl group (acid-sensitive).[1] If missing/shifted, deprotection occurred.[10] | |

| Chiral HPLC | Single peak >98% ee | Use a Chiralpak AD-H or OD-H column.[1] Compare against racemic standard (made from DL-Serine). |

| Mass Spec | ESI Negative mode is preferred for carboxylic acids.[1] | |

| Optical Rotation | Literature specific rotation varies by solvent; establish an internal standard curve.[1] |

Critical Quality Attribute (CQA): The presence of acrylic acid derivatives (elimination byproducts). Check for vinylic protons in NMR (

Strategic Applications in Drug Design

This molecule acts as a versatile "chiral clip" in medicinal chemistry.[1][5]

Retrosynthetic Utility

It is primarily used to introduce a polar, chiral motif that is resistant to metabolic cleavage. Unlike esters, the tert-butyl ether is stable to plasma esterases, improving the pharmacokinetic (PK) profile.[1]

Figure 2: Downstream applications of the core scaffold in pharmaceutical synthesis.

Specific Use Cases

-

Protease Inhibitors: The hydroxyl group can mimic the transition state of peptide hydrolysis.[1] The bulky tert-butyl group fills hydrophobic pockets (S1/S2 subsites) in enzymes like HIV protease or HCV NS3/4A protease.[1]

-

Cidofovir/Tenofovir Analogs: The molecule can be reduced to the diol (3-tert-butoxy-1,2-propanediol) and converted into acyclic nucleoside phosphonates.[1] The ether linkage provides superior metabolic stability compared to ester-linked prodrugs.[1]

Stability & Handling

-

Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Avoid strong Lewis acids (

) or strong Bronsted acids (TFA) unless deprotection is intended.[1] -

Base Stability: Excellent.[1] Compatible with standard peptide coupling conditions (EDC/HOBt, HATU) and basic hydrolysis (LiOH/MeOH).[1]

-

Storage: Store at -20°C under inert atmosphere (Argon). The free acid is hygroscopic.[1]

References

-

Fluorochem. (2R)-3-(tert-butoxy)-2-hydroxypropanoic acid - Product Analysis and CAS Verification. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332642: (R)-3-Tert-butoxy-2-hydroxypropanoic acid.[1] Retrieved from [1]

-

Organic Chemistry Portal. Diazotization Mechanisms and Synthetic Utility.[1] Retrieved from

-

BenchChem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group. (Context on O-tBu-Serine stability). Retrieved from

-

Frontiers in Bioengineering. Biocatalytic synthesis of hydroxypropionic acid derivatives. (Comparison to enzymatic routes). Retrieved from

Sources

- 1. 71630-31-4 | (R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate - AiFChem [aifchem.com]

- 2. (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 5. (2R)-3-[(tert-butoxy)carbonyl]amino-2-hydroxypropanoic acid [myskinrecipes.com]

- 6. Production of C3 Chemicals, Carboxylic Acid: Propionic Acid [ebrary.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. PubChemLite - (2r)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid (C8H15NO5) [pubchemlite.lcsb.uni.lu]

- 9. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Chiral C3 Synthons: The tert-Butyl Ether Advantage

Executive Summary

In the architecture of modern drug discovery, three-carbon (C3) chiral building blocks serve as the fundamental "molecular Lego" for statins, beta-blockers, and antiviral protease inhibitors. Among these, (S)- and (R)-Glycidyl tert-butyl ethers occupy a unique strategic niche. Unlike their benzyl (Bn) or silyl (TBDMS/TIPS) counterparts, the tert-butyl (t-Bu) ether moiety offers a specific "Goldilocks" stability profile: it is impervious to hydrogenolysis and fluoride attack, yet cleanly removable under specific acidic conditions.

This guide details the production, validation, and application of these synthons, focusing on the Jacobsen Hydrolytic Kinetic Resolution (HKR) as the primary method for industrial scalability.

Strategic Selection: The tert-Butyl Advantage

The choice of protecting group at the C3 position dictates the downstream synthetic strategy. The tert-butyl ether is often selected when the molecule must survive harsh basic conditions, reduction, or nucleophilic attacks that would cleave esters or silyl ethers.

Comparative Stability Matrix

The following table contrasts the tert-butyl ether against common alternatives, establishing the rationale for its selection in multi-step synthesis.

| Protecting Group | Base Stability (e.g., NaH, BuLi) | Nucleophile Stability (e.g., Grignards) | Oxidation Stability (e.g., Jones, PCC) | Reduction Stability (e.g., H2/Pd, LiAlH4) | Cleavage Condition |

| tert-Butyl Ether | Excellent | Excellent | Excellent | Excellent | Strong Acid (TFA, HBr) |

| Benzyl Ether (Bn) | Excellent | Good | Good | Poor (Cleaves) | Hydrogenolysis / Lewis Acid |

| TBDMS Ether | Good | Good | Good | Excellent | Fluoride (TBAF) / Mild Acid |

| Acetate/Benzoate | Poor (Hydrolyzes) | Poor (Attacked) | Good | Poor (Reduces) | Base / Acid |

Key Insight: Use t-Bu protection when your synthesis requires late-stage hydrogenation (where Bn fails) or when you must avoid fluoride deprotection steps (where TBDMS fails).

Core Synthesis: The Jacobsen HKR Protocol

While chiral pool synthesis (from Serine or Tartaric acid) is possible, it is atom-inefficient for simple C3 ethers. The industrial standard is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide. This method uses a chiral Co(salen) catalyst to selectively hydrolyze one enantiomer to the diol, leaving the desired epoxide in high enantiomeric excess (>99% ee).[1]

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence between the desired chiral epoxide and the diol byproduct.

Figure 1: The Jacobsen HKR separates the racemic mixture by selectively hydrolyzing the mismatched enantiomer.

Detailed Experimental Protocol

Objective: Synthesis of (S)-Glycidyl tert-butyl ether via HKR.

Reagents:

-

Racemic tert-butyl glycidyl ether (100 mmol)

-

(S,S)-Co(salen) complex (0.5 mol%)

-

Acetic acid (AcOH) (2 mol% relative to catalyst)

-

Distilled Water (55 mmol)

-

THF (minimal, optional)

Step-by-Step Methodology:

-

Catalyst Activation (Critical):

-

Dissolve the (S,S)-Co(salen) precatalyst (red/brown solid) in minimal toluene or THF.

-

Add acetic acid.[1][2][3] Allow to stir open to air for 30 minutes. Why? This oxidizes Co(II) to the active Co(III)-OAc species. The color changes from red to dark brown.

-

Concentrate to dryness in vacuo to remove solvent/excess acid if necessary, or use directly if solvent volume is negligible.

-

-

Reaction Initiation:

-

Add the racemic tert-butyl glycidyl ether directly to the activated catalyst flask.

-

Cool the mixture to 0°C.

-

Add water (0.55 equivalents) dropwise. Note: Adding excess water (>0.6 eq) can degrade the yield of the epoxide by forcing hydrolysis of the "slow" enantiomer.

-

-

Stirring and Monitoring:

-

Allow the mixture to warm to room temperature (rt). Stir for 12–18 hours.

-

Self-Validation Checkpoint: Monitor conversion via Gas Chromatography (GC). The peak area of the epoxide should stabilize at exactly 50% of the starting area. If it drops below 45%, the reaction has overrun (stop immediately).

-

-

Workup and Purification:

-

Distillation: This is the superior method for this substrate. The epoxide is volatile, whereas the diol byproduct is high-boiling.

-

Distill under reduced pressure (approx. 10-20 mmHg). The (S)-epoxide will distill over (bp ~50-60°C at reduced pressure), leaving the catalyst and diol in the pot.

-

-

Quality Control:

-

Determine enantiomeric excess (ee) using Chiral GC (e.g., Cyclodex-B column). Target: >99% ee.

-

Downstream Applications: Ring Opening

The utility of the (S)-glycidyl tert-butyl ether lies in its reactivity as a chiral electrophile. It undergoes regiospecific ring opening at the terminal carbon (C3) with nucleophiles.

Reaction Pathways

The tert-butyl group remains passive during these transformations, protecting the oxygen while the epoxide is manipulated.

Figure 2: Divergent synthesis pathways. The epoxide is opened at the terminal position (C3) due to steric hindrance at C2.

Case Study: Beta-Blocker Pharmacophore Synthesis

Target: Synthesis of the chiral core for (S)-Timolol or (S)-Propranolol analogs.

-

Nucleophilic Opening:

-

React (S)-glycidyl tert-butyl ether with isopropylamine (or tert-butylamine) in refluxing ethanol.

-

Mechanism: S_N2 attack at the less substituted carbon.

-

Result: Formation of the secondary alcohol with the amine installed.

-

Note: The tert-butyl ether is stable here.[4][5][6] If an ester protection were used, aminolysis of the ester would occur, ruining the synthesis.

-

-

Deprotection (The "Switch"):

-

Once the core structure is built, the tert-butyl group is removed.

-

Reagent: Trifluoroacetic acid (TFA) or 4N HCl in Dioxane.

-

Conditions: Room temperature, 1-4 hours.

-

Product: The free primary alcohol is revealed, ready for phosphorylation or coupling to the heterocyclic portion of the drug.

-

References

-

Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening." Science. Link

-

Furrow, M. E., et al. (2004). "Practical Access to Highly Enantioenriched C3 Building Blocks via Hydrolytic Kinetic Resolution." Journal of the American Chemical Society.[2] Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. tert-Butyl Ethers [organic-chemistry.org]

(R)-3-tert-butoxy-2-hydroxypropanoic acid molecular weight and formula

A Strategic Chiral Building Block for Depsipeptide and Peptidomimetic Synthesis

Executive Summary

(R)-3-tert-butoxy-2-hydroxypropanoic acid (CAS: 1258418-91-5) is a specialized chiral

Unlike its nitrogen-containing analog (N-Boc-D-Serine), this molecule provides a pre-installed oxygen nucleophile at the C2 position and an acid-labile protected primary alcohol at C3, enabling orthogonal protection strategies in solid-phase synthesis.

Physicochemical Characterization

The following data establishes the baseline identity and properties required for analytical method validation and stoichiometric calculations.

Table 1: Molecular Identity & Properties

| Property | Specification |

| IUPAC Name | (2R)-3-(tert-butoxy)-2-hydroxypropanoic acid |

| Common Synonyms | O-tert-Butyl-D-glyceric acid; (R)-2-Hydroxy-3-t-butoxypropionic acid |

| CAS Registry Number | 1258418-91-5 |

| Molecular Formula | C |

| Molecular Weight | 162.18 g/mol |

| Chirality | R-enantiomer (derived from D-Serine correlation) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~3.8 (Carboxylic acid) |

| SMILES | CC(C)(C)OCC(=O)O |

Critical Distinction Note

⚠️ WARNING: Do not confuse this molecule with N-Boc-D-Serine (CAS 6368-20-3, MW 205.21).

Target Molecule: Contains an Ether linkage (C-O-C) at C3 and a Hydroxyl at C2.

N-Boc-Serine: Contains a Carbamate (N-C=O) at C2 and a Hydroxyl at C3.

Implication: Substituting one for the other will fundamentally alter the backbone chemistry of the target drug (Ester vs. Amide).

Structural Analysis & Retrosynthesis

To understand the utility of this molecule, we must visualize its structural connectivity and its retrosynthetic origin. It is most efficiently accessed via the diazotization of O-tert-butyl-D-serine, a reaction that converts the primary amine to a hydroxyl group with retention of configuration (via double inversion neighbor-group participation).

Figure 1: Retrosynthetic connectivity showing the derivation from Serine and key functional handles.[1][2]

Synthesis & Manufacturing Protocols

While commercial supplies exist, in-house synthesis is often required to ensure high enantiomeric excess (ee). The standard protocol utilizes the Van Slyke deamination (diazotization) of the corresponding amino acid.

Protocol: Diazotization of O-tert-Butyl-D-Serine

This method converts the amino group to a hydroxyl group. Note that for serine derivatives, retention of configuration is typically observed due to the participation of the carboxylate group forming a transient

Reagents:

-

Precursor: O-tert-Butyl-D-Serine (CAS 10233-13-3 for the L-isomer analog, ensure D-isomer is used).

-

Reagent: Sodium Nitrite (NaNO

). -

Solvent/Acid: 1M Sulfuric Acid (H

SO

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of O-tert-butyl-D-serine in 30 mL of 1M H

SO -

Diazotization: Dropwise add a solution of NaNO

(15 mmol in 10 mL water) over 30 minutes. Maintain internal temperature < 5°C.-

Mechanism:[3] The amine forms a diazonium salt (

).

-

-

Hydrolysis: Allow the reaction to warm to room temperature (20-25°C) and stir for 3-12 hours. Nitrogen gas evolution will be observed.

-

Causality: Water attacks the unstable diazonium species. The stereochemistry is generally retained due to the neighboring group effect of the carboxylic acid.

-

-

Extraction: Saturate the aqueous phase with NaCl (salting out). Extract 3x with Ethyl Acetate.

-

Purification: Dry organic layers over MgSO

, filter, and concentrate in vacuo. -

Yield: Typically 70-85% as a viscous oil.

Applications in Drug Development

This molecule is primarily used when a drug designer wishes to alter the hydrogen-bonding capability or proteolytic stability of a peptide backbone.[4]

Depsipeptide Synthesis

Replacing an amide bond (-CONH-) with an ester bond (-COO-) removes a hydrogen bond donor. This is a standard strategy to:

-

Probe Hydrogen Bonding: Determine if a specific H-bond is essential for receptor binding.

-

Improve Permeability: Esters are often more lipophilic than amides.

Orthogonal Protection Strategy

The tert-butyl ether at C3 is stable to basic conditions (e.g., Fmoc removal with piperidine) and hydrogenolysis. It is removed only by strong acid (TFA/HCl).

-

Workflow:

-

Couple (R)-3-tert-butoxy-2-hydroxypropanoic acid to a resin-bound peptide.

-

Elongate the peptide chain from the C2-hydroxyl (requires esterification conditions).

-

Global deprotection (TFA) simultaneously removes the tert-butyl group, liberating the primary alcohol (Serine-like side chain).

-

Analytical Quality Control

Validation of this intermediate requires specific attention to enantiomeric purity, as the diazotization step can lead to partial racemization if temperature is uncontrolled.

Method A: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

-

Detection: UV at 210 nm (weak chromophore, requires high concentration) or Refractive Index (RI).

-

Acceptance Criteria: > 98% ee.

Method B: H-NMR Validation (400 MHz, CDCl )

- 1.20 ppm (s, 9H): The diagnostic tert-butyl singlet.

-

3.6-3.8 ppm (m, 2H): The -CH

-

4.3 ppm (dd, 1H): The chiral

-

Impurity Check: Look for peaks at

5.0-6.0 ppm which may indicate elimination products (acrylic acid derivatives).

Figure 2: Quality Control Decision Tree.

References

-

PubChem. "(R)-3-tert-butoxy-2-hydroxypropanoic acid - Compound Summary."[5][6] National Center for Biotechnology Information. Accessed 2024. Link

-

Fluorochem. "Product Specification: (R)-3-(tert-butoxy)-2-hydroxypropanoic acid." Fluorochem Catalog. Link

-

Organic Syntheses. "Preparation of alpha-Hydroxy Acids via Diazotization." Org. Synth. Coll. Vol. 3, p. 813.[7] (General protocol reference for Amino Acid to Hydroxy Acid conversion). Link

-

Sigma-Aldrich. "3-(tert-Butoxy)propionic acid derivatives." (Reference for structural analogs and handling). Link

Sources

- 1. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5 | CID 637603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | C8H15NO5 | CID 12959850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (2R)-3-[(tert-butoxy)carbonyl]amino-2-hydroxypropanoic acid [myskinrecipes.com]

- 5. (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (2r)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid (C8H15NO5) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Researcher's Technical Guide to Nemtabrutinib (CAS 2095393-15-8)

A Note on Chemical Identification: Initial searches for CAS 1258418-91-5 lead to (R)-3-tert-Butoxy-2-hydroxypropanoic acid. However, the context of drug development and the bulk of scientific literature point towards the intended compound of interest being Nemtabrutinib (also known as MK-1026 and ARQ 531), which is correctly identified by CAS 2095393-15-8 . This guide will focus exclusively on Nemtabrutinib.

Introduction: A New Frontier in BTK Inhibition

Nemtabrutinib is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation, irreversible BTK inhibitors that form a covalent bond with the Cysteine 481 residue in the BTK active site, Nemtabrutinib's reversible, ATP-competitive binding mechanism allows it to effectively inhibit both wild-type BTK and the common C481S mutant, a key mechanism of acquired resistance to covalent inhibitors.[3][4][5] Developed to address the challenges of resistance in B-cell malignancies, Nemtabrutinib is currently under extensive clinical investigation for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[6][7]

This guide provides an in-depth technical overview for researchers and drug development professionals, covering Nemtabrutinib's mechanism of action, commercial sourcing, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action: Beyond Covalent Inhibition

Nemtabrutinib's primary mechanism of action is the potent inhibition of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][8] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many B-cell cancers. By binding to the ATP-binding pocket of BTK, Nemtabrutinib blocks its kinase activity, thereby disrupting downstream signaling cascades that promote malignant B-cell growth and survival.[3][9]

A key feature of Nemtabrutinib is its efficacy against the C481S mutation in BTK, which renders covalent inhibitors ineffective.[3][9] This makes it a promising therapeutic option for patients who have developed resistance to first-generation BTK inhibitors.

Furthermore, Nemtabrutinib exhibits a distinct kinase selectivity profile, with inhibitory activity against other kinases in the TEC and Src families. This broader activity may contribute to its potent anti-tumor effects and ability to overcome resistance mechanisms mediated by pathways upstream of BTK.

Signaling Pathway Overview

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by Nemtabrutinib.

Caption: Nemtabrutinib inhibits BTK, a key component of the BCR signaling pathway.

Commercial Suppliers for Research Use

For researchers, sourcing high-purity Nemtabrutinib is crucial for reliable and reproducible experimental results. The following table summarizes commercially available options for research-grade Nemtabrutinib.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Selleck Chemicals | Nemtabrutinib (ARQ 531) | 2095393-15-8 | >99% | 5mg, 10mg, 50mg, 100mg |

| MedChemExpress | Nemtabrutinib (ARQ 531) | 2095393-15-8 | >98% | 5mg, 10mg, 50mg, 100mg, 250mg |

| Cayman Chemical | ARQ 531 | 2095393-15-8 | ≥98% | 1mg, 5mg, 10mg, 25mg |

| MedKoo Biosciences | Nemtabrutinib | 2095393-15-8 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg |

| AbMole BioScience | Nemtabrutinib (MK-1026) | 2095393-15-8 | >98% | 5mg, 10mg, 50mg, 100mg |

Note: This information is subject to change. Please verify details directly with the suppliers.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of Nemtabrutinib. These are generalized procedures and may require optimization based on the specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of Nemtabrutinib against BTK using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[10]

Objective: To determine the IC50 value of Nemtabrutinib for BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[10]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Nemtabrutinib stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of Nemtabrutinib in kinase buffer with a constant final DMSO concentration (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add in the following order:

-

1 µL of diluted Nemtabrutinib or vehicle (DMSO) control.

-

2 µL of BTK enzyme solution.

-

2 µL of substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, cover the plate, and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each Nemtabrutinib concentration relative to the vehicle control. Plot the percent inhibition against the log of Nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of Nemtabrutinib on the viability of B-cell lymphoma cell lines.[3][11]

Objective: To determine the EC50 of Nemtabrutinib in a relevant cancer cell line (e.g., TMD8).

Materials:

-

B-cell lymphoma cell line (e.g., TMD8)

-

Cell culture medium and supplements

-

Nemtabrutinib stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well opaque-walled plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Prepare serial dilutions of Nemtabrutinib in cell culture medium. Add the diluted compound to the experimental wells. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition: Measure the luminescence of each well.

-

Data Analysis: Subtract the average background luminescence (from wells with medium only). Plot the luminescence signal against the log of Nemtabrutinib concentration and determine the EC50 value.

Western Blot Analysis of BTK Pathway Inhibition

This protocol outlines the procedure to detect changes in the phosphorylation status of BTK and downstream signaling proteins following Nemtabrutinib treatment.[8]

Objective: To confirm the inhibition of BTK signaling by Nemtabrutinib in a cellular context.

Materials:

-

B-cell lymphoma cell line

-

Nemtabrutinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total BTK, anti-phospho-PLCγ2, anti-total PLCγ2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Nemtabrutinib for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Nemtabrutinib in a subcutaneous xenograft model.[12]

Objective: To assess the in vivo anti-tumor activity of Nemtabrutinib.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

B-cell lymphoma cell line (e.g., TMD8)

-

Matrigel (optional)

-

Nemtabrutinib formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal monitoring and housing facilities

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Nemtabrutinib or vehicle control orally (e.g., once daily) at predetermined dose levels.

-

Tumor Measurement and Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or after a set duration of treatment).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

Nemtabrutinib represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible mechanism of action that can overcome key resistance mutations. For researchers in oncology and drug development, a thorough understanding of its properties and robust experimental evaluation are paramount. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the preclinical investigation of this promising therapeutic agent.

References

-

Woyach, J. A., et al. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery, 14(1), 66-75. [Link]

-

Patsnap. (2024). What is Nemtabrutinib used for? Patsnap Synapse. [Link]

-

My Cancer Genome. (n.d.). nemtabrutinib. My Cancer Genome. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Nemtabrutinib. National Cancer Institute. [Link]

-

National Cancer Institute. (n.d.). Definition of nemtabrutinib. NCI Drug Dictionary. [Link]

-

Kluitmans, M., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. [Link]

-

ClinicalTrials.gov. (2026). Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003). ClinicalTrials.gov. [Link]

-

PubChem. (n.d.). Nemtabrutinib. PubChem. [Link]

-

Wikipedia. (n.d.). Nemtabrutinib. Wikipedia. [Link]

-

Clinicaltrials.eu. (n.d.). Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Cancer Research UK. (n.d.). A trial looking at nemtabrutinib, ibrutinib or acalabrutinib for chronic lymphocytic leukaemia or small lymphocytic lymphoma (BELLWAVE-011). Cancer Research UK. [Link]

-

UVA Health. (n.d.). A Phase 3, Randomized Study to Compare Nemtabrutinib Versus Comparator (Investigator's Choice of Ibrutinib or Acalabrutinib) in Participants With Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BELLWAVE-011). UVA Health. [Link]

-

HealthTree for Follicular Lymphoma. (2024). Nemtabrutinib, new reversible BTK Inhibitor. HealthTree for Follicular Lymphoma. [Link]

-

International Society for Chronic Illnesses. (2024). Cracking the Code: Nemtabrutinib's Success Story in Defeating Treatment-Resistant Blood Cancers. International Society for Chronic Illnesses. [Link]

-

Woyach, J. A., et al. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma. PubMed. [Link]

-

Pal, P., & Kumar, L. (2022). Bruton Tyrosine Kinase Inhibition: an Effective Strategy to Manage Waldenström Macroglobulinemia. Current Treatment Options in Oncology, 23(10), 1369–1387. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

CLL Society. (2023). ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. CLL Society. [Link]

-

ResearchGate. (2024). Nemtabrutinib, a Noncovalent Reversible BTK Inhibitor in Relapsed or Refractory Follicular Lymphoma: Results from the Phase 2 Bellwave-003 Study. ResearchGate. [Link]

-

Clinical Trials. (n.d.). Nemtabrutinib for Blood Cancers. Clinical Trials. [Link]

-

Kluitmans, M., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PubMed. [Link]

-

City of Hope Comprehensive Cancer Center. (n.d.). Nemtabrutinib with Rituximab for the Treatment of Patients with Mantle Cell Lymphoma. City of Hope Comprehensive Cancer Center. [Link]

Sources

- 1. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iwmf.com [iwmf.com]

- 9. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 12. yeasenbio.com [yeasenbio.com]

difference between (R)-3-tert-butoxy-2-hydroxypropanoic acid and Boc-D-serine

The following technical guide details the structural, functional, and synthetic distinctions between (R)-3-tert-butoxy-2-hydroxypropanoic acid and Boc-D-serine .

A Technical Guide to Boc-D-Serine vs. (R)-3-tert-butoxy-2-hydroxypropanoic Acid

Executive Summary

In the landscape of peptidomimetic drug design, the distinction between an amino acid and its

The latter serves as a specialized building block for depsipeptides —molecules where an amide bond (-CONH-) is replaced by an ester bond (-COO-). This substitution alters hydrogen bonding capability and proteolytic stability, making the hydroxy acid variant essential for engineering protease-resistant therapeutics.

Chemical Identity & Structural Analysis[1][2][3]

The fundamental difference lies in the atom at the

| Feature | Boc-D-Serine | (R)-3-tert-butoxy-2-hydroxypropanoic acid |

| Core Class | Protected Amino Acid | Protected |

| CAS Number | 6368-20-3 | 1258418-91-5 (Representative) |

| Formula | ||

| Amine (Protected as Carbamate) | Hydroxyl (Free) | |

| Hydroxyl (Free side chain) | Alkoxy (Protected as tert-butyl ether) | |

| Protecting Group | Boc (Acid labile, on Nitrogen) | tert-Butyl (Acid labile, on Oxygen) |

| Stereochemistry | D-Configuration ((R)-absolute) | (R)-Configuration (Matches D-Serine spatial arrangement) |

Structural Visualization

The following diagram contrasts the connectivity and reactive centers of both molecules.

Figure 1: Structural comparison highlighting the N-terminal protection of Boc-D-Serine versus the side-chain protection of the Hydroxy Acid.[1]

Functional Roles in Synthesis[5]

Boc-D-Serine: The Amide Builder[1]

-

Role: Acts as the electrophile (at COOH) or nucleophile (at NH2 after deprotection) in standard peptide synthesis (SPPS).

-

Reactivity: The free side-chain hydroxyl (-CH2OH) allows for post-synthetic modification (e.g., phosphorylation, glycosylation) or requires its own protection (e.g., O-Benzyl) if it is not the target of reaction.

-

Outcome: Generates a standard peptide backbone (-NH-CH(R)-CO-).

(R)-3-tert-butoxy-2-hydroxypropanoic acid: The Ester Builder

-

Role: Acts as a specialized monomer for Depsipeptide synthesis.[2]

-

Reactivity: The free

-hydroxyl group is the nucleophile. It attacks the activated carboxyl of the preceding amino acid. -

Outcome: Generates an ester linkage (-O-CH(R)-CO-) within the backbone.

-

Why use it?

-

H-Bond Modulation: The ester oxygen is a much weaker hydrogen bond acceptor than the amide carbonyl, and it lacks the H-bond donor (NH). This disrupts secondary structures (alpha-helices) or improves membrane permeability.

-

Protease Resistance: Amide bonds are susceptible to proteases; ester bonds in the backbone are generally resistant to these specific enzymes (though susceptible to esterases).

-

Synthetic Origins & Protocols

The hydroxy acid is often synthesized from the amino acid, establishing a direct lineage between the two.

Synthesis Pathway (Causality)

The transformation of D-Serine to the Hydroxy Acid typically involves Diazotization . This reaction replaces the amino group with a hydroxyl group.[3] Crucially, due to the neighboring group participation of the carboxylate, this reaction usually proceeds with Retention of Configuration .

Figure 2: Synthetic pathway converting the amino acid precursor to the hydroxy acid building block.[3][4][1]

Experimental Protocol: Coupling the Hydroxy Acid

While Boc-D-Serine uses standard EDC/HOBt coupling, the Hydroxy Acid requires esterification conditions, which are often more sluggish and prone to racemization if not controlled.

Protocol: Yamaguchi Esterification (for Depsipeptides)

-

Activation: Dissolve the carboxylic acid component (the partner to the hydroxy acid) in dry Toluene/THF. Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and TEA. Stir 1h.

-

Nucleophilic Attack: Add (R)-3-tert-butoxy-2-hydroxypropanoic acid (dissolved in solvent) and DMAP (catalyst).

-

Conditions: Reaction typically requires longer times (12-24h) than amide coupling.

-

Validation: Monitor by TLC/LCMS. The product will show a mass shift corresponding to the ester (-H2O) rather than amide formation.

References

-

PubChem. (R)-3-tert-butoxy-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. [Link]

-

Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications.[3][5] Nature Protocols. (Contextual grounding for depsipeptide synthesis methodologies).

Sources

- 1. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5 | CID 637603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid in Asymmetric Synthesis: A Guide for Drug Discovery Professionals

Introduction: The Quintessential Role of Chiral Building Blocks in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and toxicological properties.[1] Chiral building blocks, such as (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, are indispensable tools that provide chemists with the foundational stereochemical information necessary to construct complex, single-enantiomer active pharmaceutical ingredients (APIs).[2][3] This guide delves into the practical applications and detailed protocols for leveraging the unique stereochemical and functional attributes of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in the asymmetric synthesis of valuable pharmaceutical intermediates.

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, with its defined (R)-configuration at the C2 position, a readily accessible carboxylic acid, a primary alcohol precursor, and a sterically demanding tert-butoxy group, offers a versatile platform for introducing chirality and enabling diastereoselective transformations.[4] The strategic incorporation of this building block can significantly streamline synthetic routes, obviating the need for challenging enantioseparation steps and enhancing overall efficiency.[5][]

Core Principles of Asymmetric Synthesis with (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

The utility of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in asymmetric synthesis is predicated on its function as a chiral auxiliary or a chiral starting material.

As a Chiral Auxiliary: The molecule can be temporarily appended to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol addition, by creating a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered.

As a Chiral Synthon: The molecule itself can serve as a foundational piece, with its stereocenter and functional groups being incorporated into the final target molecule. This "chiral pool" approach is highly efficient as the chirality is pre-installed.

The tert-butyl ether serves as a robust protecting group for the C3 hydroxyl, stable to a range of reaction conditions, yet readily removable under acidic conditions. This orthogonality with other protecting groups is a key feature in multi-step syntheses.

Application Note 1: Diastereoselective Synthesis of a β-Amino Acid Precursor

β-amino acids are crucial components of numerous biologically active molecules, including peptides and pharmaceutical agents.[7] The following protocol outlines a hypothetical, yet mechanistically sound, application of (R)-3-(tert-butoxy)-2-hydroxypropanoic acid as a chiral auxiliary to direct the stereoselective synthesis of a protected β-amino acid derivative.

Workflow for Diastereoselective Amination

Caption: Workflow for the synthesis of a β-amino acid precursor.

Detailed Experimental Protocol

Part 1: Esterification of (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid with an α,β-Unsaturated Acid Chloride

This initial step attaches the chiral auxiliary to a prochiral Michael acceptor.

-

Materials:

-

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (1.0 eq)

-

Crotonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

-

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add (R)-3-(tert-butoxy)-2-hydroxypropanoic acid and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine and DMAP to the stirred solution.

-

Slowly add crotonyl chloride dropwise via syringe over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.

-

Part 2: Diastereoselective Michael Addition of an Amine

The chiral ester directs the conjugate addition of an amine to favor one diastereomer.

-

Materials:

-

Chiral ester from Part 1 (1.0 eq)

-

Benzylamine (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, 1.0 M in THF)

-

-

Procedure:

-

In a flame-dried, argon-purged flask, dissolve the chiral ester in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve benzylamine in anhydrous THF and cool to 0 °C.

-

Slowly add LHMDS to the benzylamine solution to form the lithium amide.

-

Add the freshly prepared lithium amide solution dropwise to the stirred solution of the chiral ester at -78 °C.

-

Stir the reaction at -78 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

-

Purify the major diastereomer by flash column chromatography.

-

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the desired β-amino acid derivative.

-

Materials:

-

Diastereomerically pure adduct from Part 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the adduct in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 12 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected β-amino acid.

-

| Step | Transformation | Typical Yield | Diastereomeric Excess (d.e.) |

| 1 | Esterification | 85-95% | N/A |

| 2 | Michael Addition | 70-85% | >95% |

| 3 | Hydrolysis | >90% | N/A |

Application Note 2: Synthesis of a Chiral Epoxide Intermediate

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions, providing access to a wide range of functionalized chiral molecules.[8] This protocol describes a plausible pathway for the synthesis of a chiral epoxide starting from (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Synthetic Pathway to a Chiral Epoxide

Caption: Synthetic route to a chiral epoxide.

Detailed Experimental Protocol

Part 1: Reduction to the Chiral Diol

-

Materials:

-

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq, 1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

In a flame-dried, argon-purged flask, dissolve (R)-3-(tert-butoxy)-2-hydroxypropanoic acid in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the BH₃·THF solution dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the solution under reduced pressure.

-

Redissolve the residue in methanol and concentrate again (3x) to remove borate esters.

-

Purify the resulting diol by flash column chromatography.

-

Part 2: Selective Monoprotection of the Primary Alcohol

-

Materials:

-

Chiral diol from Part 1 (1.0 eq)

-

Trityl chloride (TrCl) (1.05 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the diol in anhydrous DCM in a flask under argon.

-

Add triethylamine.

-

Add trityl chloride portion-wise at room temperature.

-

Stir the reaction for 16 hours.

-

Monitor by TLC for the disappearance of the starting diol.

-

Quench with water and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify by flash chromatography to isolate the monotritylated diol.

-

Part 3: Epoxide Formation

-

Materials:

-

Monotritylated diol from Part 2 (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine, anhydrous

-

Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve the monotritylated diol in anhydrous pyridine and cool to 0 °C.

-

Add TsCl and stir at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with cold 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry over sodium sulfate and concentrate to give the crude tosylate, which is used directly in the next step.

-

Wash the NaH with hexanes to remove mineral oil and suspend it in anhydrous THF under argon.

-

Cool the NaH suspension to 0 °C.

-

Add a solution of the crude tosylate in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 3 hours.

-

Carefully quench with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude epoxide by flash chromatography.

-

| Step | Transformation | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | Reduction | >95% | >99% |

| 2 | Monoprotection | 75-85% | >99% |

| 3 | Epoxidation | 80-90% (over 2 steps) | >99% |

Conclusion

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid stands as a potent and versatile chiral building block for the asymmetric synthesis of high-value pharmaceutical intermediates. Its well-defined stereochemistry and orthogonal protecting group strategy offer a reliable and efficient means to introduce chirality and construct complex molecular architectures. The protocols detailed herein provide a foundational framework for researchers and drug development professionals to harness the synthetic potential of this valuable synthon. The principles of diastereoselective control and chiral pool synthesis demonstrated in these examples can be extrapolated to a wide array of synthetic targets, underscoring the broad applicability of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in the pursuit of novel therapeutics.

References

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

-

PubChem. (n.d.). (R)-3-Tert-butoxy-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Pharmaceutical Synthesis. (2026). The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis.

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]

-

PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

-

Panteleimon, G. et al. (2018). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 23(10), 2636. [Link]

-

PubChemLite. (n.d.). (2r)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid. Retrieved from [Link]

-

FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from [Link]

-

Wu, J., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. [Link]

-

Wu, J., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. [Link]

-

Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link]

-

Dömling, A. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals, 16(5), 743. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Precision Installation of the (R)-2-Hydroxy-3-tert-butoxy Moiety in Drug Scaffolds

Application Note: AN-2026-CHIRAL-TB

Executive Summary

The (R)-2-hydroxy-3-tert-butoxy moiety is a privileged pharmacophore in medicinal chemistry, combining a chiral hydrogen-bond donor/acceptor motif (secondary alcohol) with a bulky, lipophilic ether group.[1] This fragment is structurally analogous to the side chains of

This guide provides a definitive protocol for introducing this moiety into amine-bearing drug scaffolds with high regioselectivity and enantioretention.[1] Unlike generic protocols, we focus on the nucleophilic ring-opening of (R)-tert-butyl glycidyl ether , optimized for sensitive drug intermediates.[1]

Strategic Analysis & Retrosynthesis

The Chiral Building Block Strategy

The most robust route to the (R)-2-hydroxy-3-tert-butoxy motif is the regioselective aminolysis of (R)-tert-butyl glycidyl ether ((R)-tBGE ).[1] This approach is superior to asymmetric dihydroxylation or kinetic resolution for late-stage functionalization because it:

-

Preserves Chirality: The stereocenter at C2 is not involved in the bond-breaking event (C3 attack), ensuring high enantiomeric excess (ee) retention.

-

Modularity: It allows the "plug-and-play" attachment of the side chain to diverse amine scaffolds (indoles, piperazines, primary amines).

Mechanistic Pathway

The reaction proceeds via an

Stereochemical Note: Starting with (R)-tBGE typically yields the (R)-alcohol product, assuming the standard Cahn-Ingold-Prelog (CIP) priority order:

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target moiety.

Detailed Experimental Protocol

Protocol A: Lewis Acid-Catalyzed Aminolysis (High-Throughput Compatible)

This protocol utilizes Lithium Perchlorate (

Reagents & Materials:

-

Substrate: Target Amine Scaffold (1.0 equiv)

-

Reagent: (R)-tert-butyl glycidyl ether (>98% ee, commercial or synthesized) (1.2 equiv)

-

Catalyst: Lithium Perchlorate (

) (0.5 equiv) -

Solvent: Acetonitrile (

) or Toluene (anhydrous)

Step-by-Step Procedure:

-

Preparation:

-

In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Amine Scaffold (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Add

(0.5 mmol, 53 mg). Note: -

Stir at room temperature for 10 minutes to allow Lewis acid coordination.

-

-

Addition:

-

Add (R)-tert-butyl glycidyl ether (1.2 mmol, 156 mg) dropwise via syringe.

-

Critical Control Point: If the amine is highly basic, cool to 0°C during addition to prevent exotherms.

-

-

Reaction:

-

Heat the mixture to 60°C under an inert atmosphere (

or Ar). -

Monitor by TLC or LC-MS.[1] Typical reaction time is 4–12 hours.

-

Endpoint: Disappearance of the amine starting material.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove lithium salts.

-

Wash with Brine (10 mL), dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

-

Note: The product is a secondary alcohol; avoid highly acidic mobile phases to prevent ether cleavage.

-

Protocol B: "On-Water" Green Synthesis (For Scalability)

For industrial scaling, water can act as a promoter via hydrogen bonding, avoiding metal catalysts.[1]

-

Suspend the Amine (1.0 equiv) and (R)-tBGE (1.1 equiv) in distilled water (2M concentration).

-

Stir vigorously at 40–50°C . The mixture may be heterogeneous initially.

-

Reaction is complete when the mixture becomes homogeneous (for soluble products) or upon LC-MS confirmation (12–24h).

-

Extract with DCM or EtOAc.

Mechanism & Quality Control

Reaction Mechanism

The regioselectivity is governed by electronic and steric factors. The tert-butyl group provides significant steric bulk, directing the nucleophile almost exclusively to the terminal C3 position.

Figure 2: Mechanistic pathway for the Lewis acid-catalyzed ring opening.

Quality Control Parameters

To ensure the integrity of the (R)-2-hydroxy-3-tert-butoxy moiety, the following QC steps are mandatory:

| Parameter | Method | Acceptance Criteria | Rationale |

| Chemical Purity | HPLC-UV / LC-MS | > 98% | Ensure removal of unreacted amine and oligomers. |

| Enantiomeric Excess | Chiral HPLC | > 98% ee | Verify no racemization occurred at C2. |

| Regioselectivity | 1H-NMR | > 95:5 ratio | Confirm attack at C3 (terminal) vs C2 (internal). |

| Residual Catalyst | ICP-MS | < Limit | Remove Li or other Lewis acids used.[1] |

Chiral HPLC Method Example:

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV (wavelength dependent on scaffold).

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Sterically hindered amine.

-

Solution: Switch to Calcium Triflate (

) as catalyst or increase temperature to 80°C in Toluene.

-

-

Issue: Regioisomer Formation (C2 attack).

-

Cause: Excessive temperature or extremely strong nucleophiles.

-

Solution: Lower temperature to RT and extend reaction time; use a less polar solvent (e.g., DCM).

-

-

Issue: Racemization.

-

Cause: Harsh acidic workup or high temperatures with strong bases.

-

Solution: Keep workup neutral; avoid prolonged heating >100°C.

-

References

-

Galeote, O., et al. (2019).[3] Synthesis of 1,3-Thiazinane-2-thione Derivatives. Organic Syntheses, 96, 156-172.[1] Retrieved from [Link]

-

Sheldrick, G. M., et al. (2008).[4] Crystal structure of tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC. Retrieved from [Link]

-

University of the Basque Country. (2024). Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether. Retrieved from [Link]

-

Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Retrieved from [Link]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Coupling Protocols for (R)-3-tert-butoxy-2-hydroxypropanoic Acid

This Application Note provides a comprehensive technical guide for the amide coupling of (R)-3-tert-butoxy-2-hydroxypropanoic acid (also known as O-tert-butyl-D-isoserine derivative).[1][2] The protocols focus on maintaining chiral integrity at the

Executive Summary

(R)-3-tert-butoxy-2-hydroxypropanoic acid presents a unique set of synthetic challenges due to its dual-nucleophilic nature (free

Key Molecular Characteristics

| Feature | Implication for Coupling |

| Risk of self-esterification; increases acidity of | |

| Acid-labile protecting group.[1][2] Strictly avoid strong acidic conditions (TFA, HCl) during coupling. | |

| Chirality (R-configuration) | Requires "soft" activation reagents to prevent oxazolone/dioxolanone-mediated racemization.[1][2] |

Strategic Considerations & Mechanism

The Racemization Challenge

Unlike simple amino acids,

Reagent Selection Matrix

-

Recommended: HATU / HOAt or T3P (Propylphosphonic anhydride) .[2] These reagents provide rapid kinetics, minimizing the lifetime of the activated species and thus reducing the window for racemization.

-

Alternative: EDC / Oxyma Pure . A cost-effective alternative to HOBt that shows superior suppression of racemization.[2]

-

Avoid: DCC (slow kinetics, high racemization risk), Acid Chlorides (too reactive, high risk of O-acylation).

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale, high-value synthesis where chiral purity is paramount.[1][2]

Reagents:

-

(R)-3-tert-butoxy-2-hydroxypropanoic acid (1.0 equiv)[1][2][5]

-

HOAt (1.1 equiv) - Optional but recommended for hindered amines.[1][2]

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

-

Preparation: Dissolve (R)-3-tert-butoxy-2-hydroxypropanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0 °C . Add DIPEA (1.0 equiv) dropwise.[2] Note: Pre-neutralizing the acid prevents premature activation.

-

Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir at 0 °C for 15–20 minutes . The solution should turn yellow/orange.

-

Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor via LC-MS (Look for product mass; check for dimer formation).[1][2]

-

Workup: Dilute with EtOAc. Wash with saturated

(2x), water (1x), and brine (1x).[2] Caution: Do not use 1M HCl for acidic washes due to the acid-sensitive t-butyl group; use 5% citric acid or -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Protocol B: Scalable Low-Epimerization (T3P)

Best for: Scale-up (>5g) and extremely sensitive substrates.[1][2]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Combine the acid and amine in EtOAc (0.2 M) at 0 °C .

-

Base Addition: Add Pyridine (3.0 equiv).

-

Reagent Addition: Add T3P solution dropwise over 10 minutes. T3P is less prone to explosive decomposition than HOBt derivatives and allows for easy aqueous workup.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 12 hours.

-